![molecular formula C22H15NO5S B2912176 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide CAS No. 902327-40-6](/img/structure/B2912176.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide
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Description
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide, also known as BTF-1, is a novel compound that has shown great potential in scientific research. It is a synthetic compound that was first synthesized in 2015 by a team of researchers led by Dr. Rui Wang at the University of Science and Technology of China. Since then, it has been extensively studied for its various applications in scientific research.
Scientific Research Applications
- Chalcones, a class of polyphenolic compounds, have been investigated for their anti-cancer properties. This compound, being a chalcone derivative, may exhibit similar effects. Researchers could explore its potential as an anti-cancer agent by studying its impact on cancer cell lines, apoptosis pathways, and tumor growth inhibition .
- The intermediary compound synthesized during the preparation of this compound has been used for constructing trithiocarbonates as HDAC inhibitors. HDAC inhibitors play a role in epigenetic regulation and have implications in cancer therapy .
Anti-Cancer Activity
Histone Deacetylase (HDAC) Inhibition
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-19(11-14-4-3-9-29-14)23-22-20(13-7-8-17-18(10-13)27-12-26-17)21(25)15-5-1-2-6-16(15)28-22/h1-10H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDRWTKADRSCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide |
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